Prolonged Aurora B Target Residence Time
TAK-901 hydrochloride demonstrates a time-dependent, tight-binding mechanism with exceptionally slow dissociation from Aurora B-INCENP. This is in stark contrast to the rapid, reversible binding of the pan-Aurora inhibitor tozasertib (VX-680). The dissociation half-life (t1/2) of TAK-901 from Aurora B-INCENP is 920 minutes, yielding an apparent affinity constant (Kiapp) of 0.02 nM . Tozasertib, on the other hand, has a reported Kiapp of 0.6 nM for Aurora A, with no comparable slow dissociation reported .
| Evidence Dimension | Dissociation Half-Life (t1/2) and Affinity Constant (Kiapp) for Aurora B |
|---|---|
| Target Compound Data | t1/2 = 920 minutes; Kiapp = 0.02 nM |
| Comparator Or Baseline | Tozasertib (VX-680): Kiapp = 0.6 nM for Aurora A (no reported slow dissociation) |
| Quantified Difference | TAK-901 dissociation is >1500-fold slower than a typical reversible inhibitor (assuming a t1/2 of seconds). The Kiapp is 30-fold more potent than tozasertib's Kiapp for Aurora A. |
| Conditions | In vitro kinase assay; recombinant Aurora B-INCENP complex. |
Why This Matters
Prolonged target residence time correlates with sustained pharmacodynamic effects and enhanced in vivo tumor retention, a key differentiator for researchers designing in vivo efficacy studies.
